molecular formula C6H11NO3 B12877132 (2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate CAS No. 625441-33-0

(2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate

Cat. No.: B12877132
CAS No.: 625441-33-0
M. Wt: 145.16 g/mol
InChI Key: QIAYIKDQGGLVFA-CRCLSJGQSA-N
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Description

(2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral pyrrolidine derivative with a suitable alkylating agent, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of biocatalysts or enzyme-mediated reactions can be explored to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

(2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, facilitating the desired biological or chemical effect. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substitution pattern and functional groups.

    (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl derivatives: These compounds contain a piperidine ring instead of a pyrrolidine ring, with similar hydroxyl and carboxylate functionalities.

Uniqueness

(2S,5R)-Methyl 5-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals with high specificity and efficacy.

Properties

CAS No.

625441-33-0

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2S,5R)-5-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-3-5(8)7-4/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

QIAYIKDQGGLVFA-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)O

Canonical SMILES

COC(=O)C1CCC(N1)O

Origin of Product

United States

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